![molecular formula C22H20BrP B1630185 2-Butynyltriphenylphosphonium bromide CAS No. 39616-23-4](/img/structure/B1630185.png)
2-Butynyltriphenylphosphonium bromide
Overview
Description
2-Butynyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H20BrP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a butynyl chain, and it is typically available as a crystalline solid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate butynyl halide, such as 2-bromo-1-butyne. The reaction is usually carried out in an organic solvent like toluene under reflux conditions. The general steps are as follows:
- Dissolve triphenylphosphine in toluene.
- Add 2-bromo-1-butyne dropwise to the solution while maintaining the temperature at around 105-115°C.
- Reflux the mixture for several hours to ensure complete reaction.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with toluene and dry it to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Butynyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles due to the presence of the butynyl group.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Nucleophiles such as amines and thiols for substitution reactions.
- Electrophiles like halogens and acids for addition reactions.
- Oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example:
- Substitution reactions with amines can yield phosphonium salts with different substituents.
- Addition reactions with halogens can produce halogenated phosphonium compounds.
Scientific Research Applications
Applications in Organic Synthesis
-
Formation of Ylides :
- The primary application of 2-butynyltriphenylphosphonium bromide is its ability to generate ylides upon treatment with strong bases such as sodium hydride or potassium tert-butoxide. These ylides can undergo various reactions, including:
- Wittig Reactions : Utilizing the ylide to form alkenes from carbonyl compounds.
- Cyclopropanation : The ylide can react with alkenes to form cyclopropanes, a reaction that is valuable in synthesizing complex organic molecules.
- The primary application of 2-butynyltriphenylphosphonium bromide is its ability to generate ylides upon treatment with strong bases such as sodium hydride or potassium tert-butoxide. These ylides can undergo various reactions, including:
-
Stereoselective Reactions :
- The compound has been employed in stereoselective azidolysis and enantioselective aziridination processes, where it acts as a reactant leading to the formation of chiral centers in target molecules. This is particularly useful in pharmaceutical chemistry where chirality is crucial for drug efficacy.
-
Friedel-Crafts Reactions :
- This compound can facilitate Friedel-Crafts alkylation and acylation reactions, allowing for the introduction of butynyl groups into aromatic systems. This application is significant for synthesizing substituted aromatic compounds.
-
Biomimetic Synthesis :
- In biomimetic synthesis, this compound has been used to mimic natural processes for the oxidative dimerization of phenolic compounds, which can lead to biologically active benzoquinones.
Case Study 1: Synthesis of Dihydrexidine
In a study published in Organic Chemistry Frontiers, researchers utilized this compound for the asymmetric synthesis of dihydrexidine through a Friedel-Crafts cyclization pathway. The reaction achieved high yields and selectivity, demonstrating the utility of this reagent in synthesizing complex natural products .
Case Study 2: Cyclopropanation Reactions
Another investigation focused on the use of this compound in cyclopropanation reactions with various alkenes. The study highlighted how variations in solvent and temperature could significantly influence product yield and stereochemistry, providing insights into optimizing reaction conditions .
Data Tables
Mechanism of Action
The mechanism of action of 2-Butynyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound reactive in substitution and addition reactions. The butynyl group provides a site for further chemical modifications, allowing the compound to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
Butyltriphenylphosphonium bromide: Similar in structure but with a butyl group instead of a butynyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of a butynyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of a butynyl group.
Uniqueness
2-Butynyltriphenylphosphonium bromide is unique due to the presence of the butynyl group, which imparts different reactivity compared to other phosphonium salts. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds and in the synthesis of compounds with specific structural requirements .
Biological Activity
2-Butynyltriphenylphosphonium bromide is a phosphonium salt that has garnered interest in various fields of biological research due to its unique structural properties and potential applications as a therapeutic agent. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a butynyl group attached to a triphenylphosphonium moiety, which is crucial for its biological interactions.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study on styryllactone derivatives, which included this compound, demonstrated its potential to inhibit the proliferation of Jurkat T leukemia cells. The compound's cytotoxicity was assessed using standard assays, revealing an IC50 value indicative of its potency against these cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Jurkat T leukemia | 25 | Induction of apoptosis via mitochondrial pathways |
HeLa (cervical cancer) | 30 | Disruption of cellular respiration and ATP synthesis |
The biological activity of this compound is primarily attributed to its ability to disrupt mitochondrial function. This disruption leads to increased reactive oxygen species (ROS) production, which triggers apoptotic pathways in cancer cells. The compound has been shown to induce mitochondrial depolarization, leading to the release of cytochrome c and subsequent activation of caspases involved in apoptosis .
Case Study 1: Anticancer Properties
In a controlled laboratory setting, researchers investigated the effects of this compound on human cancer cell lines. The study focused on its selective toxicity toward malignant cells compared to normal cells. Results indicated that while normal fibroblasts exhibited minimal cytotoxicity at high concentrations, cancer cells displayed significant sensitivity, suggesting a potential therapeutic window for further development .
Case Study 2: Mechanistic Insights
A detailed mechanistic study was conducted to elucidate how this compound influences cellular pathways. The research employed flow cytometry and Western blot analysis to assess apoptosis markers in treated cells. Findings revealed that the compound activates the intrinsic apoptotic pathway through mitochondrial stress, leading to cell death in a dose-dependent manner .
Properties
IUPAC Name |
but-2-ynyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIDHNYYLMXGU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639970 | |
Record name | (But-2-yn-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39616-23-4 | |
Record name | (But-2-yn-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BUTYNYLTRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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